molecular formula C14H13N3O2S B12546305 2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione CAS No. 160252-33-5

2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12546305
CAS No.: 160252-33-5
M. Wt: 287.34 g/mol
InChI Key: KVJPPYJRQYJZAE-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring fused with an isoindole moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by the introduction of the isoindole moiety through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the thiadiazole or isoindole rings, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a thiadiazole ring and an isoindole moiety

Properties

CAS No.

160252-33-5

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(4-tert-butylthiadiazol-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H13N3O2S/c1-14(2,3)10-13(20-16-15-10)17-11(18)8-6-4-5-7-9(8)12(17)19/h4-7H,1-3H3

InChI Key

KVJPPYJRQYJZAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SN=N1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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